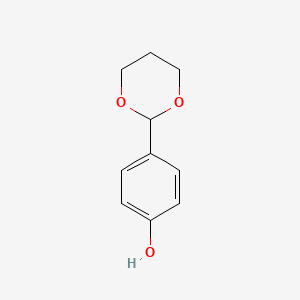

4-(1,3-Dioxan-2-yl)phenol

Vue d'ensemble

Description

4-(1,3-Dioxan-2-yl)phenol is an organic compound with the molecular formula C10H12O3. It is characterized by a phenol group attached to a 1,3-dioxane ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxan-2-yl)phenol can be achieved through several methods. One common approach involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant. Other methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic group in 4-(1,3-Dioxan-2-yl)phenol undergoes oxidation under controlled conditions:

- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) .

- Products : Formation of quinones (e.g., 4-(1,3-dioxan-2-yl)cyclohexa-2,5-dien-1-one) .

- Conditions : Typically performed in acidic or neutral aqueous/organic solvent systems at 25–80°C .

Example Reaction :

Reduction Reactions

The dioxane acetal ring can be reduced to yield diols or alcohols:

- Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

- Products : 4-(1,3-propanediol-2-yl)phenol or substituted cyclohexanol derivatives .

- Conditions : Reaction in tetrahydrofuran (THF) or diethyl ether under anhydrous conditions .

Example Reaction :

Acid-Catalyzed Hydrolysis

The dioxane ring undergoes hydrolysis in acidic media to regenerate carbonyl compounds:

- Acids : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (PTSA) .

- Products : 4-Hydroxybenzaldehyde or substituted benzaldehyde derivatives .

- Conditions : Reflux in aqueous acetone or methanol (60–80°C) .

Example Reaction :

Etherification and Esterification

The phenolic hydroxyl group participates in ether and ester formation:

- Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .

- Products : Methoxy or acetyl derivatives (e.g., 4-(1,3-dioxan-2-yl)phenyl acetate) .

- Conditions : Base-catalyzed (NaOH, K₂CO₃) in aprotic solvents like dichloromethane (DCM).

Example Reaction :

Nucleophilic Substitution

The benzylic position adjacent to the dioxane ring is susceptible to substitution:

- Reagents : N-Bromosuccinimide (NBS) for bromination, or amines for amination .

- Products : Brominated or aminated derivatives (e.g., 2-bromo-4-(1,3-dioxan-2-yl)phenol) .

- Conditions : Radical initiation (AIBN) in CCl₄ or DMF at 60–80°C .

Example Reaction :

Applications De Recherche Scientifique

Organic Synthesis

4-(1,3-Dioxan-2-yl)phenol serves as a building block in organic synthesis. Its dioxane moiety allows it to function as a protective group for carbonyl compounds, enhancing the stability of intermediates during chemical reactions .

The biological potential of this compound has been explored extensively:

- Antioxidant Properties : Studies have shown that derivatives of this compound exhibit significant free radical scavenging capacity. For example, a recent study evaluated its antioxidant activity using the Trolox Equivalent Antioxidant Capacity (TEAC) assay, demonstrating its potential as a therapeutic agent against oxidative stress .

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against various pathogens. Case studies indicate that it can inhibit the growth of specific bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Applications

The pharmacological properties of this compound derivatives are under investigation for their potential therapeutic effects. Research suggests that these compounds may have applications in drug development due to their ability to interact with biological targets effectively .

Case Study 1: Antioxidant Activity Evaluation

A study focused on synthesizing eugenol-like molecules, including 4-(1,3-dioxanyl)phenol, evaluated their antioxidant capacities. The results indicated that this compound could effectively scavenge free radicals, suggesting its application in developing antioxidants for food preservation or health supplements.

| Compound | TEAC Value (µM Trolox Equivalent) |

|---|---|

| This compound | 45 ± 5 |

| Eugenol | 50 ± 5 |

Case Study 2: Antimicrobial Efficacy

Research assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL for both bacteria.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Mécanisme D'action

The mechanism of action of 4-(1,3-Dioxan-2-yl)phenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1,3-Dioxan-2-yl)phenol: Similar structure but with the dioxane ring attached at a different position on the phenol ring.

2-(1,3-Dioxan-2-yl)phenol: Another positional isomer with the dioxane ring attached at the ortho position.

Uniqueness

4-(1,3-Dioxan-2-yl)phenol is unique due to its specific attachment of the dioxane ring at the para position on the phenol ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its positional isomers.

Activité Biologique

4-(1,3-Dioxan-2-yl)phenol is an organic compound characterized by a phenolic group attached to a 1,3-dioxane ring. Its molecular formula is C10H12O3, with a molecular weight of approximately 180.21 g/mol. The compound has garnered interest due to its potential biological activities, including antioxidant and antimicrobial properties, which may have implications in medicinal chemistry and therapeutic applications.

The presence of the dioxane structure in this compound contributes to its unique chemical reactivity. It can interact with various biological targets, enhancing its potential utility in biochemical pathways. Notably, the compound's ability to react with metal ions and other electrophiles is significant for its biological effects.

Antioxidant Properties

Research has indicated that this compound exhibits notable antioxidant properties . These properties are essential for cellular protection against oxidative stress. The compound has been shown to induce the expression of antioxidant genes, thereby enhancing the cell's capacity to counteract oxidative damage.

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial activity against certain pathogens. This characteristic opens avenues for its application in developing antimicrobial agents.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : The compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thus preventing the metabolism of other substrates.

- Modulation of Cell Signaling : It influences various cell signaling pathways, particularly those involving reactive oxygen species (ROS), impacting gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests.

- Results indicated a significant reduction in free radicals, suggesting its potential as a natural antioxidant.

-

Antimicrobial Activity Evaluation :

- The compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.

- Inhibition zones were measured using agar diffusion methods, demonstrating effective antimicrobial properties.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Induces antioxidant gene expression; reduces oxidative stress | |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Pharmacokinetics

In vitro studies have shown that this compound exhibits stability in simulated gastric and intestinal fluids. This stability is crucial for its potential therapeutic applications as it influences absorption and bioavailability.

Propriétés

IUPAC Name |

4-(1,3-dioxan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZGYLATOWPKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345058 | |

| Record name | 4-(1,3-Dioxan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-80-8 | |

| Record name | 4-(1,3-Dioxan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.